molecular formula C17H21NO3S B6663399 3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid

3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663399
M. Wt: 319.4 g/mol
InChI Key: PQZBJVBDNBEAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound with a unique structure that includes a thiolane ring and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps. One common approach is the acylation of 5,6,7,8-tetrahydronaphthalene with an appropriate acyl chloride, followed by the introduction of the thiolane ring through a cyclization reaction. The final step involves the carboxylation of the thiolane ring to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthalene ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a tetrahydrofuran ring instead of a thiolane ring.

    3-Methoxyphenylboronic acid: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

3-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid is unique due to its combination of a thiolane ring and a naphthalene derivative, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-15(18-17(16(20)21)7-8-22-11-17)10-12-5-6-13-3-1-2-4-14(13)9-12/h5-6,9H,1-4,7-8,10-11H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZBJVBDNBEAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCSC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.